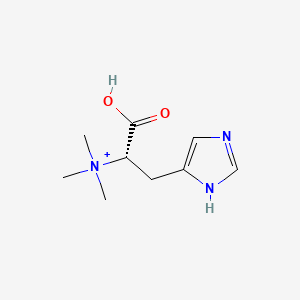

3-(1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate

Description

Contextualizing Hercynine within Histidine Metabolites and Betaine (B1666868) Chemistry

Hercynine is a trimethylated derivative of the amino acid L-histidine google.comhmdb.ca. This structural relationship places it within the broader category of histidine metabolites. As a betaine, a class of zwitterionic quaternary ammonium (B1175870) compounds, Hercynine shares chemical characteristics with other betaines like glycine (B1666218) betaine ontosight.aigoogle.com. Betaines are known to participate in various biological roles, including osmoregulation and acting as methyl donors in metabolic pathways ontosight.ai. Hercynine's unique trimethylation pattern and its direct role as a precursor to ergothioneine (B1671048) distinguish it from other histidine derivatives smolecule.com.

Historical Trajectory of Hercynine Discovery and Early Biochemical Investigations

The history of Hercynine is intertwined with the study of ergothioneine, a related sulfur-containing histidine derivative. Ergothioneine was first isolated in 1909 from the ergot fungus Claviceps purpurea, and its structure was determined in 1911 wikipedia.org. Early investigations into the biosynthesis of ergothioneine in fungi and bacteria revealed Hercynine as a key intermediate google.comwikipedia.orggoogle.comnih.gov. Studies in organisms like Neurospora crassa demonstrated the conversion of histidine to Hercynine mdpi.comresearchgate.net. The biosynthesis of Hercynine from L-histidine involves the methylation of the alpha-amino group google.comsmolecule.com. Early research also identified Hercynine's presence in various natural sources, including fungi such as Amanita muscaria and Agaricus campestris, as well as in certain animals like the king crab (Limulus polyphemus) drugfuture.com.

Significance of Hercynine as a Subject in Contemporary Biological Systems Research

In contemporary research, Hercynine is significant primarily due to its role as a direct precursor in the biosynthesis of ergothioneine in certain fungi, mycobacteria, and cyanobacteria google.comwikipedia.orggoogle.com. Ergothioneine is recognized for its antioxidant properties and its accumulation in various mammalian tissues, suggesting a potential physiological role wikipedia.orgresearchgate.net. The presence of Hercynine in human biological specimens, including whole blood, plasma, urine, and saliva, indicates its relevance in human metabolism, likely as a result of dietary intake of ergothioneine and its subsequent metabolism mdpi.comresearchgate.net. Research is exploring Hercynine's potential influence on cellular uptake processes by competing with other organic cations for transport pathways smolecule.com. Its interaction with singlet oxygen also highlights its potential involvement in oxidative stress management within biological contexts smolecule.com. Furthermore, studies investigate Hercynine's potential as a marker of the antioxidant activity of ergothioneine in food and beverages researchgate.net.

Occurrence of Hercynine in Selected Beverages researchgate.net

| Beverage Type | Hercynine Concentration (approximate) | Unit |

| Black Tea | 170.45 ± 7.84 | ng/mg dry wt |

| White Tea | 130.63 ± 8.79 | ng/mg dry wt |

| Green Tea (Sample 1) | 71.62 ± 6.13 | ng/mg dry wt |

| Green Tea (Sample 2) | 47.43 ± 7.66 | ng/mg dry wt |

| 100% Arabica Coffee | 12.92 ± 1.01 | ng/mg dry wt |

| 50/50 Coffee Blend | 10.52 ± 0.38 | ng/mg dry wt |

| Decaffeinated Coffee | 8.59 ± 0.75 | ng/mg dry wt |

| Red Wine | 575.51 ± 62.60 | nmol/L |

| White Wine | 379.57 ± 238.15 | nmol/L |

| Traditional Beer | 679.24 ± 0.92 | nmol/L |

| Gluten-Free Beer | 570.58 ± 0.88 | nmol/L |

Research findings indicate that Hercynine is involved in cellular defense mechanisms and may contribute to protein folding and stabilization smolecule.com. It has also been shown to regulate microbial physiology, enhancing survival under stressful conditions in various microorganisms smolecule.com.

Summary of Selected Research Findings Related to Hercynine

| Research Area | Key Finding | Source(s) |

| Ergothioneine Biosynthesis | Hercynine is a direct precursor to ergothioneine in certain microorganisms. | google.comgoogle.com |

| Cellular Transport | Hercynine may compete with other organic cations for transport pathways. | smolecule.com |

| Oxidative Stress Management | Interaction with singlet oxygen; potential involvement in cellular defense against oxidative stress. | smolecule.com |

| Microbial Physiology | Regulates microbial physiology, enhancing survival under stress. | smolecule.com |

| Occurrence in Humans | Detected in whole blood, plasma, urine, and saliva; levels correlate with ergothioneine in whole blood. | mdpi.comresearchgate.net |

| Potential as a Biomarker | Highlighted as a possible marker of ergothioneine's antioxidant activity in food and beverages. | researchgate.net |

| Protein Folding/Stabilization | Performs a cytoprotective function by contributing to correct protein folding in cells. | google.comgoogle.com |

| Hyaluronan Degradation | While histidine is potent, hercynine was ineffective at scavenging •OH radicals in hyaluronan degradation. | researchgate.netul.ie |

Further research is necessary to fully elucidate the biological and pharmacological properties of Hercynine and its potential roles in human health ontosight.ai.

Structure

2D Structure

3D Structure

Properties

CAS No. |

534-30-5 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14) |

InChI Key |

GPPYTCRVKHULJH-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |

melting_point |

237 - 238 °C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Hercynine Anabolism

Precursor Role of L-Histidine in Hercynine Biosynthesis

L-Histidine serves as the fundamental precursor for hercynine biosynthesis. ontosight.ainih.govnih.govasm.org Studies, particularly in Mycobacterium smegmatis, have demonstrated that the availability of L-histidine in the growth medium significantly increases hercynine synthesis. nih.govasm.org This highlights the direct relationship between the supply of the precursor amino acid and the production of hercynine.

Enzymatic Methylation Mechanisms

The conversion of L-histidine to hercynine involves a series of methylation reactions catalyzed by specific enzymes. ontosight.aicapes.gov.brresearchgate.net

Characterization and Function of Histidine Methyltransferases (e.g., EgtD)

A key enzyme responsible for the methylation of histidine is histidine methyltransferase, exemplified by EgtD in mycobacteria. ontosight.aiosti.govnih.govnih.govuniprot.orgubc.caebi.ac.ukebi.ac.uknih.govohiolink.eduresearchgate.netx-mol.comuniprot.org EgtD is an S-adenosylmethionine (SAM)-dependent methyltransferase that catalyzes the trimethylation of the alpha-amino group of histidine. researchgate.netosti.govnih.govuniprot.orgebi.ac.ukebi.ac.uknih.govohiolink.eduuniprot.org Structural studies of EgtD, such as those from Mycobacterium smegmatis, have revealed that the enzyme consists of distinct domains, including a methyltransferase domain and a substrate binding domain. nih.gov The histidine binding pocket specifically recognizes the imidazole (B134444) ring and carboxylate group of histidine, contributing to the enzyme's selectivity for histidine and its methylated derivatives. nih.gov Research has also explored inhibitors targeting the EgtD enzyme, particularly in the context of Mycobacterium tuberculosis, due to hercynine's role in the bacterium's physiology and pathogenesis. osti.govnih.govubc.caohiolink.eduresearchgate.netx-mol.comresearchgate.net

Role of S-Adenosylmethionine (SAM) as the Primary Methyl Donor

S-Adenosylmethionine (SAM) is the essential methyl group donor for the enzymatic methylation reactions that convert histidine to hercynine. ontosight.aicapes.gov.brresearchgate.netuniprot.orgasm.orgnih.gov The methyltransferase EgtD utilizes SAM to transfer methyl groups to the alpha-amino nitrogen of histidine. researchgate.netosti.govnih.govuniprot.orgebi.ac.ukebi.ac.uknih.govohiolink.eduuniprot.org The availability of SAM can influence the rate of hercynine biosynthesis. ontosight.ai

Sequential Methylation Steps in Hercynine Formation

The biosynthesis of hercynine involves the sequential methylation of the alpha-amino group of histidine. This process typically proceeds through mono- and dimethylated intermediates before the final trimethylated product, hercynine, is formed. ontosight.aicapes.gov.brresearchgate.net Studies using cell-free extracts of Neurospora crassa have shown that the same enzyme system can catalyze the methylation of histidine, Nα-methylhistidine, and Nα,Nα-dimethylhistidine to yield hercynine. capes.gov.br Mechanistic studies suggest that these methyl transfers can follow a cooperative process. researchgate.net

Comparative Biosynthetic Routes Across Diverse Organisms

Mycobacterial Hercynine Synthesis (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)

In mycobacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis, hercynine is a key intermediate in the five-step ergothioneine (B1671048) biosynthetic pathway. nih.govmdpi.complos.orgacs.orgresearchgate.netnih.gov The genes involved in this pathway in M. smegmatis have been identified and include egtA, egtB, egtC, egtD, and egtE. acs.orgnih.gov EgtD catalyzes the initial trimethylation of L-histidine to form hercynine. nih.govubc.canih.gov Subsequent steps involve the action of other enzymes like EgtB, which catalyzes the oxidative coupling of hercynine with γ-glutamyl-cysteine. nih.govmdpi.comacs.orgresearchgate.netuniprot.orguniprot.org Research on M. tuberculosis has highlighted the importance of EgtD and hercynine synthesis for the bacterium's survival and resistance to stress and certain antibiotics. osti.govnih.govubc.caohiolink.eduresearchgate.net Studies using resting-cell preparations of M. smegmatis have shown that hercynine is synthesized from endogenous histidine and can be converted to ergothioneine when a suitable sulfur donor like cysteine is available. nih.govasm.org

Table 1: Key Enzymes in Mycobacterial Ergothioneine Biosynthesis (including Hercynine formation)

| Enzyme | Gene | Function | Organism |

| EgtA | egtA | γ-glutamylcysteine ligase | M. smegmatis, M. tuberculosis acs.orgnih.gov |

| EgtB | egtB | Hercynine oxygenase (oxidative coupling of hercynine and γ-Glu-Cys) | M. smegmatis, M. tuberculosis nih.govmdpi.comacs.orgresearchgate.netuniprot.orguniprot.org |

| EgtC | egtC | Glutamine amidotransferase (removes glutamate (B1630785) from intermediate) | M. smegmatis, M. tuberculosis nih.govacs.orgresearchgate.netnih.gov |

| EgtD | egtD | Histidine methyltransferase (trimethylation of L-histidine to hercynine) | M. smegmatis, M. tuberculosis ontosight.aiosti.govnih.govnih.govuniprot.orgubc.caebi.ac.ukebi.ac.uknih.govohiolink.eduresearchgate.netx-mol.comuniprot.orgnih.gov |

| EgtE | egtE | C-S lyase (final step in ergothioneine formation) | M. smegmatis, M. tuberculosis nih.govacs.orgresearchgate.netnih.gov |

Table 2: Impact of L-Histidine Supplementation on Hercynine Synthesis in M. smegmatis

| Medium Condition | Hercynine Levels (relative) | Reference |

| Low sulfur, normal histidine | Baseline | nih.govasm.org |

| Low sulfur, high histidine | Markedly increased | nih.govasm.org |

Note: Data derived from qualitative descriptions in the provided sources.

Fungal Hercynine Synthesis (e.g., Neurospora crassa, Agaricus bisporus, Lentinula edodes)

Fungi are notable producers of hercynine and ergothioneine. ru.nlnih.gov In species like Neurospora crassa, Agaricus bisporus, and Lentinula edodes, the biosynthesis of hercynine from histidine is a crucial initial step in the ergothioneine pathway. mdpi.comucdavis.edujst.go.jp

In Neurospora crassa, a key enzyme involved in EGT biosynthesis, NcEgt-1, is a bifunctional enzyme that catalyzes the first two steps: the methylation of histidine to hercynine and the subsequent reaction of hercynine with cysteine to form hercynylcysteine sulfoxide (B87167). maynoothuniversity.iegenome.jp This suggests that in some fungi, the methylation steps leading to hercynine and the subsequent sulfur incorporation are linked activities of a single protein or complex. Research in Lentinula edodes has also investigated the enzymes involved, identifying Egt1 as a SAM-dependent methyltransferase responsible for transferring methyl groups to histidine to form hercynine. mdpi.com Hercynine has also been identified as a growth-regulating substance in fungi such as Agaricus bisporus. google.com

Cyanobacterial Involvement in Hercynine Production

Cyanobacteria are also recognized as producers of hercynine and ergothioneine. ru.nlresearchgate.netresearchgate.nettandfonline.com Studies have detected hercynine in various cyanobacterial strains, including Phormidium, Arthrospira platensis, Arthrospira maxima (Spirulina), Scytonema, and Oscillatoria. researchgate.net The presence of hercynine in these organisms strongly indicates de novo synthesis of ergothioneine, with hercynine as an intermediate. researchgate.net Genomic analyses of cyanobacteria have revealed homologs of genes involved in mycobacterial ergothioneine biosynthesis, further supporting their capacity for hercynine and EGT production. nih.gov

Evolutionary and Phylogenetic Considerations of Hercynine Biosynthetic Machinery

The evolutionary history of the enzymes involved in ergothioneine biosynthesis, including those responsible for hercynine formation, is complex and shows evidence of horizontal gene transfer (HGT). maynoothuniversity.ieresearchgate.net Phylogenetic analyses of Egt proteins, such as EgtD (a histidine methyltransferase) and EgtB (involved in the next step of EGT synthesis), indicate a wide distribution among Actinobacteria and Cyanobacteria, as well as occurrence in certain other bacterial and even archaeal species. maynoothuniversity.ieresearchgate.net This patchy distribution suggests that HGT has played a significant role in the spread of these biosynthetic capabilities. maynoothuniversity.ie

In fungi, the Egt-1 enzyme, which catalyzes the formation of hercynine, appears to have domains similar to bacterial EgtB and EgtD, potentially being the result of a fusion event. maynoothuniversity.ie This highlights a potential evolutionary link and divergence in the organization of the biosynthetic machinery between prokaryotes and eukaryotes. maynoothuniversity.ie

Regulatory Mechanisms Governing Hercynine Biosynthesis

Information specifically detailing the regulatory mechanisms governing hercynine biosynthesis is less extensively documented compared to the enzymatic steps. However, the availability of substrates, particularly histidine and S-adenosylmethionine (SAM), is likely to influence the rate of hercynine synthesis, as SAM serves as the methyl donor in the methylation reactions catalyzed by histidine methyltransferase. ontosight.ai

Studies on ergothioneine biosynthesis in Mycobacterium smegmatis have shown that the availability of sulfur can impact hercynine accumulation. asm.org Under low sulfur conditions, M. smegmatis accumulated higher levels of hercynine, presumably because the conversion of hercynine to ergothioneine was limited by the lack of sulfur necessary for the final steps of EGT synthesis. asm.org This suggests a form of feedback or pathway regulation where the availability of downstream substrates can influence the accumulation of upstream intermediates like hercynine. asm.org

While specific transcriptional or post-translational regulatory mechanisms for hercynine biosynthesis enzymes in fungi and cyanobacteria require further detailed investigation, the interplay between substrate availability and the activity of biosynthetic enzymes like histidine methyltransferase (EgtD/Egt1) is a key factor influencing hercynine production. ontosight.aimdpi.comasm.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Hercynine | 439497 |

| Histidine | 791 |

| S-adenosylmethionine | 3475 |

| Ergothioneine | 10809 |

| Cysteine | 5961 |

| Hercynylcysteine sulfoxide | 138751505 |

Data Tables

While detailed quantitative data on hercynine production across different species or under varying regulatory conditions was not consistently available in a format suitable for comprehensive interactive tables based solely on the search results, the following table summarizes key enzymatic steps and organisms involved in hercynine formation as part of ergothioneine biosynthesis:

| Organism Group | Key Enzyme(s) Involved in Hercynine Formation | Substrate(s) | Product(s) | Notes |

| Fungi | Egt1 (Histidine methyltransferase activity) | Histidine, SAM | Hercynine | Often part of a bifunctional enzyme also involved in next step. mdpi.commaynoothuniversity.iegenome.jp |

| Cyanobacteria | EgtD (Histidine methyltransferase) | Histidine, SAM | Hercynine | Homologs of mycobacterial genes found. nih.govnih.gov |

| Actinobacteria | EgtD (Histidine methyltransferase) | Histidine, SAM | Hercynine | Part of a multi-gene cluster for EGT synthesis. tandfonline.comresearchgate.net |

This table illustrates the conserved role of histidine methylation in hercynine formation across different microbial groups capable of ergothioneine biosynthesis.

Metabolic Interconversions and Dynamics of Hercynine

Hercynine as a Direct Precursor in Ergothioneine (B1671048) Biosynthesis

Hercynine is a confirmed intermediate and direct precursor in the biological synthesis of ergothioneine in various organisms, including fungi and bacteria. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.comnih.govcambridge.orgasm.orgmedchemexpress.com The biosynthesis originates from L-histidine, which is methylated to form hercynine. mdpi.comresearchgate.netmdpi.comfrontiersin.orgnih.govebi.ac.ukacs.org

Aerobic Ergothioneine Synthesis Pathways from Hercynine

Aerobic pathways for ergothioneine synthesis that utilize hercynine have been characterized in organisms such as Mycobacterium smegmatis and Neurospora crassa. researchgate.netfrontiersin.orgnih.govacs.orgnih.govacs.orgosti.govmdpi.comfrontiersin.orgacs.org In the pathway found in mycobacteria, hercynine is combined with γ-glutamylcysteine. nih.govebi.ac.uknih.govacs.orgmdpi.comfrontiersin.orgnih.govresearchgate.netacs.orgrsc.org Conversely, the aerobic pathway identified in fungi like N. crassa involves the reaction of hercynine directly with cysteine. mdpi.comfrontiersin.orgnih.govosti.govmdpi.comfrontiersin.orgacs.org

Anaerobic Ergothioneine Synthesis Pathways Involving Hercynine

Beyond aerobic processes, hercynine is also involved in anaerobic ergothioneine synthesis. In the bacterium Chlorobium limicola, an anaerobic pathway exists where the enzyme EanB facilitates the direct transfer of a sulfur atom to the imidazole (B134444) ring of hercynine, leading to the formation of ergothioneine. mdpi.commdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.netacs.orgacs.org

Enzymatic Conversion Steps from Hercynine to Ergothioneine (e.g., Hercynine Oxygenase (EgtB), Egt2, EgtE)

The conversion of hercynine to ergothioneine involves specific enzymatic steps that vary depending on the organism and pathway.

In the aerobic mycobacterial pathway (EgtA-EgtE), Hercynine Oxygenase (EgtB), a non-heme iron enzyme, catalyzes the oxidative coupling of hercynine with γ-glutamylcysteine. nih.govebi.ac.uknih.govacs.orgosti.govmdpi.comfrontiersin.orgnih.govresearchgate.netacs.orgrsc.org This reaction is dependent on the presence of Fe2+ and oxygen, resulting in the formation of γ-glutamyl-hercynylcysteine sulfoxide (B87167). nih.govacs.orgnih.gov Subsequently, EgtC, classified as a glutamine amidotransamidase, removes the glutamate (B1630785) moiety from γ-glutamyl-hercynylcysteine sulfoxide, yielding hercynylcysteine sulfoxide. nih.govebi.ac.uknih.govmdpi.comfrontiersin.orgnih.govresearchgate.netacs.orgrsc.org The final step in this pathway is catalyzed by EgtE, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent C-S lyase, which converts hercynylcysteine sulfoxide into ergothioneine. frontiersin.orgnih.govebi.ac.uknih.govmdpi.comfrontiersin.orgacs.orgnih.govresearchgate.netacs.orgrsc.org

In the aerobic fungal pathway (N. crassa), the enzyme Egt1 plays a key role. Egt1 is a bifunctional nonheme iron enzyme that initially methylates histidine to produce hercynine and subsequently catalyzes the oxidative coupling between hercynine and cysteine to form hercynylcysteine sulfoxide. mdpi.comfrontiersin.orgacs.orgnih.govosti.govmdpi.comfrontiersin.orgacs.org Hercynylcysteine sulfoxide is then converted to ergothioneine by Egt2, a PLP-dependent C-S lyase that is functionally analogous to bacterial EgtE. frontiersin.orgacs.orgnih.govosti.govmdpi.comfrontiersin.orgacs.orgresearchgate.net

For the anaerobic pathway found in C. limicola, the enzyme EanB, which contains a rhodanese domain, is responsible for directly transferring sulfur to hercynine to synthesize ergothioneine. mdpi.commdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.netacs.orgacs.org

Hercynine as an Oxidation Product and Metabolite of Ergothioneine

Hercynine is also recognized as a metabolite and an oxidative degradation product of ergothioneine. mdpi.comresearchgate.netnih.govmedchemexpress.commdpi.commdpi.comresearchgate.net Research indicates that ergothioneine can be oxidized to its corresponding disulfide, ergothioneine disulfide (ESSE). nih.govmdpi.com ESSE is reported to be unstable at physiological pH and undergoes spontaneous disproportionation, a process that regenerates ergothioneine and simultaneously produces hercynine. nih.govmdpi.com Hercynine has also been identified as a major product when ergothioneine is oxidized by hydrogen peroxide under physiological conditions. researchgate.net

Intermediates and Metabolic Fluxes in Hercynine-Ergothioneine Axis

The metabolic axis between hercynine and ergothioneine involves specific intermediate compounds. In the aerobic mycobacterial pathway, γ-glutamyl-hercynylcysteine sulfoxide is a key intermediate formed from hercynine and γ-glutamylcysteine by the action of EgtB. nih.govebi.ac.uknih.govmdpi.comfrontiersin.orgnih.govresearchgate.netacs.orgrsc.org This intermediate is then converted to hercynylcysteine sulfoxide by EgtC. nih.govebi.ac.uknih.govmdpi.comfrontiersin.orgnih.govresearchgate.netacs.orgrsc.org Hercynylcysteine sulfoxide itself is an intermediate in both the mycobacterial and fungal aerobic pathways, being the direct product of the Egt1 reaction in fungi or formed from γ-glutamyl-hercynylcysteine sulfoxide in bacteria. frontiersin.orgnih.govebi.ac.uknih.govmdpi.comfrontiersin.orgacs.orgnih.govresearchgate.netacs.orgrsc.org Hercynylcysteine sulfoxide is subsequently converted to ergothioneine by EgtE or Egt2. frontiersin.orgnih.govebi.ac.ukacs.orgnih.govosti.govmdpi.comfrontiersin.orgacs.orgnih.govresearchgate.netacs.orgrsc.org

Studies investigating metabolic flux in engineered strains have provided insights into the dynamics of these intermediates. In one instance with a high-producing E. coli strain, γ-glutamyl-hercynylcysteine sulfoxide and hercynylcysteine sulfoxide were found to be hardly detectable, suggesting that in this specific engineered system, there were no significant rate-limiting steps in the metabolic flow towards ergothioneine. nih.gov Conversely, research on T. oryzae suggested that the conversion of hercynine to hercynylcysteine sulfoxide catalyzed by Egt1 might represent a significant point of flux control in that organism's pathway. frontiersin.org

Redox Chemistry and Associated Pathways Involving Hercynine

Hercynine is considered a redox metabolite of ergothioneine, reflecting its involvement in the redox cycling of this antioxidant. medchemexpress.commdpi.com The formation of hercynine through the oxidation and subsequent disproportionation of ergothioneine disulfide highlights the link between hercynine and ergothioneine's antioxidant function. nih.govmdpi.comresearchgate.net While ergothioneine is known for its potent antioxidant properties, including radical scavenging, studies have indicated that hercynine itself was ineffective at scavenging •OH radicals. mdpi.commedchemexpress.com This suggests that while hercynine is integral to the ergothioneine metabolic cycle, its direct role in radical scavenging differs from that of ergothioneine.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Hercynine | 439206 |

| Ergothioneine | 10780 |

| L-Histidine | 6075 |

| S-Adenosylmethionine (SAM) | 3475 |

| L-Cysteine | 5961 |

| γ-Glutamylcysteine | 123857 |

| γ-Glutamyl-hercynylcysteine sulfoxide | Not readily available (complex intermediate) |

| Hercynylcysteine sulfoxide | Not readily available (intermediate) |

| Ergothioneine disulfide (ESSE) | 15504824 |

| Pyruvate | 1060 |

| Ammonia | 222 |

| Hydrogen peroxide | 784 |

Data Table: Key Enzymes and Substrates in Hercynine to Ergothioneine Conversion

| Enzyme | Pathway Type | Organism (Examples) | Substrates Involved with Hercynine | Product Formed with Hercynine Substrate |

| EgtD | Aerobic | Mycobacterium smegmatis | L-Histidine, SAM | Hercynine |

| EgtB (Hercynine Oxygenase) | Aerobic | Mycobacterium smegmatis | Hercynine, γ-Glutamylcysteine, Fe2+, O2 | γ-Glutamyl-hercynylcysteine sulfoxide |

| Egt1 | Aerobic | Neurospora crassa | Hercynine, Cysteine | Hercynylcysteine sulfoxide |

| EgtC | Aerobic | Mycobacterium smegmatis | γ-Glutamyl-hercynylcysteine sulfoxide | Hercynylcysteine sulfoxide |

| EgtE | Aerobic | Mycobacterium smegmatis | Hercynylcysteine sulfoxide, PLP | Ergothioneine |

| Egt2 | Aerobic | Neurospora crassa | Hercynylcysteine sulfoxide, PLP | Ergothioneine |

| EanB | Anaerobic | Chlorobium limicola | Hercynine, Sulfur donor | Ergothioneine |

Biological Functions and Physiological Roles of Hercynine Non Clinical Perspective

Osmoregulatory Function of Hercynine in Cellular Homeostasis

Hercynine is suggested to function as an osmolyte, contributing to the maintenance of osmotic balance within cells, particularly under stress conditions. ontosight.aigoogle.com As a betaine (B1666868), hercynine shares structural characteristics with compounds known to play roles in osmoregulation. ontosight.aigoogle.com Osmolytes help cells maintain turgor pressure and protect against dehydration or changes in external salinity by accumulating intracellularly without disrupting cellular functions. ifremer.frnih.gov This cytoprotective function can involve contributing to the correct folding and stabilization of proteins within cells. smolecule.comgoogle.com Studies on microbial biomass in drying soils have indicated the accumulation of osmolytes, including hercynine, suggesting their role in microbial survival under drought conditions. researchgate.net The rapid metabolism or excretion of osmolytes upon rewetting can prevent cell rupture caused by hypo-osmotic shock. researchgate.net

Influence of Hercynine on Enzymatic Activities and Metabolic Pathways

Due to its structural similarity to amino acids and their derivatives, hercynine is thought to interact with various enzymes and receptors, potentially influencing metabolic pathways and physiological processes. ontosight.ai Methylated histidines, including hercynine, can influence the activity of certain enzymes, thereby regulating various metabolic pathways. ontosight.ai While the specific enzymatic interactions of hercynine are still being elucidated, its role as a precursor in the biosynthesis of ergothioneine (B1671048) involves specific enzymes, such as histidine methyltransferase (EgtD), which catalyzes the methylation of histidine to form hercynine. ontosight.airesearchgate.netgoogle.com This highlights hercynine's position within specific metabolic routes.

Contribution to Cellular Protective Mechanisms (indirectly, through ergothioneine synthesis)

Hercynine's most well-established contribution to cellular protective mechanisms is through its role as a direct precursor to ergothioneine. smolecule.comcambridge.orggoogle.com Ergothioneine is a potent antioxidant synthesized by certain bacteria and fungi, which cannot be synthesized by humans and is acquired through diet. smolecule.cominvivochem.cncambridge.org Hercynine is converted to ergothioneine through enzymatic pathways found in these microorganisms. cambridge.orggoogle.com For instance, in fungi, the enzyme Egt1 catalyzes the methylation of histidine to hercynine, which is then further processed to form ergothioneine. biorxiv.org In some organisms, hercynine reacts oxidatively with cysteine to form an intermediate that is then converted to ergothioneine. cambridge.orgnih.gov The antioxidant properties of ergothioneine, derived from hercynine, contribute to cellular defense against oxidative stress by scavenging reactive oxygen and nitrogen species, chelating metal ions, and activating antioxidant enzymes. oup.comresearchgate.net While hercynine itself has shown some biological activity as a cytoprotectant and in defense mechanisms against oxidative stress, its primary protective role appears to be mediated through its conversion to ergothioneine. smolecule.com

Role in Growth Regulation of Specific Microbial Organisms (e.g., Agaricus bisporus)

Hercynine has been identified as one of the fungal growth-regulating substances in Agaricus bisporus, the white button mushroom. researchgate.net Research suggests that hercynine, along with other compounds like 10-oxo-trans-8-decenoic acid (ODA), may influence the growth and postharvest morphogenesis of this fungus. researchgate.net While ODA has been reported to stimulate mycelial growth and fruiting initiation, hercynine is also considered a factor in regulating fungal physiology and enhancing survival under stressful conditions in various microorganisms, likely linked to its role as a precursor to ergothioneine. smolecule.comresearchgate.net Studies investigating the effects of different supplements on Agaricus species have examined the impact on ergothioneine production and growth rate, highlighting the interconnectedness of these factors in fungal development. nih.gov

Natural Occurrence, Distribution, and Ecological Significance of Hercynine

Microbial Production and Reservoir Systems

Microorganisms are primary synthesizers of hercynine, playing a significant role in its availability in different ecosystems. google.comwikipedia.orggoogle.comru.nlgoogle.comresearchgate.net

Fungal Species as Primary Synthesizers

Numerous fungal species are known to synthesize hercynine. google.comwikipedia.orggoogle.comru.nlgoogle.comdrugfuture.com It is present in many fungi, notably Amanita muscaria and Agaricus campestris. drugfuture.com Hercynine is also recognized as a growth-regulating substance in fungi such as Agaricus bisporus. google.comgoogle.com Certain non-yeast-like fungi belonging to the divisions Basidiomycota and Ascomycota are producers of hercynine. sigmaaldrich.com The biosynthesis of hercynine has been experimentally confirmed in fungi like Neurospora crassa and Schizosaccharomyces pombe. wikipedia.org Aspergillus oryzae, a filamentous fungus used in traditional Japanese fermented products, has also been investigated for heterologous production of ergothioneine (B1671048), which involves hercynine as an intermediate. tandfonline.com

Bacterial Species (Actinomycetales, Mycobacteria)

Bacteria, particularly those within the order Actinomycetales, including mycobacteria, are significant synthesizers of hercynine. google.comwikipedia.orggoogle.comru.nlgoogle.comresearchgate.netsigmaaldrich.commdpi.comasm.orgasm.orgnih.gov These microbes synthesize ergothioneine from histidine using hercynine as an intermediate. mdpi.com Examples of hercynine-producing bacteria include Mycobacterium smegmatis and various strains of Streptomyces and Actinoplanes philippinensis. wikipedia.orgasm.orgasm.org The capacity to synthesize hercynine and ergothioneine is a characteristic shared between aerobic members of the order Actinomycetales and fungi. asm.org

Cyanobacterial Distribution of Hercynine

Cyanobacteria also contribute to the natural distribution of hercynine. google.comwikipedia.orggoogle.comru.nlgoogle.comnih.govresearchgate.netresearchgate.net Biosynthesis of hercynine and ergothioneine has been experimentally confirmed in several cyanobacterial strains. nih.govresearchgate.net Hercynine has been detected in nine out of ten tested cyanobacterial strains in one study, with a thiol form of hercynine present in eight of these. nih.govresearchgate.net The presence of hercynine in cyanobacteria like Arthrospira platensis and Arthrospira maxima (Spirulina) suggests that these organisms synthesize it de novo. researchgate.net

Presence in Plant Systems and Uptake Mechanisms (e.g., Hevea brasiliensis latex)

While animals and higher plants are generally unable to synthesize hercynine or ergothioneine, they can accumulate these compounds from their environment, primarily through dietary intake or absorption from the soil. wikipedia.orgru.nlsigmaaldrich.comnih.gov Hercynine has been reported in plant systems, including the latex of Hevea brasiliensis (the rubber tree). asm.orgneist.res.in It is suggested that the presence of hercynine in plants like Hevea brasiliensis is likely due to the absorption of the compound produced by microorganisms in the soil. asm.org Hercynine, as a betaine (B1666868), may also function as an osmolyte in plants. google.comgoogle.com

Detection in Select Animal Systems (e.g., Snakes)

Hercynine has been detected in certain animal systems. google.comgoogle.comgoogle.comdrugfuture.com Early research identified the presence of hercynine in some snakes. google.comgoogle.comgoogle.com It has also been found in Limulus polyphemus (king crab). drugfuture.com While animals cannot synthesize hercynine, they can acquire it through their diet, and it has been detected in various animal tissues. wikipedia.orgsigmaaldrich.comnih.govcymitquimica.com Studies in mice have shown that hercynine is detectable in various tissues, including liver, whole blood, spleen, kidney, lung, heart, intestines, eye, and brain. nih.gov Hercynine has also been detected in human biological specimens such as whole blood, plasma, urine, and saliva, and its levels have been shown to correlate with those of ergothioneine. researchgate.netresearchgate.netmdpi.commdpi.com

Hercynine Content in Natural Food Systems and Beverages

Hercynine is present in various natural food systems and beverages, often alongside its metabolic product, ergothioneine. nih.govresearchgate.netresearchgate.netnih.gov These include foods rich in ergothioneine, such as mushrooms and fermented products. wikipedia.orgnih.govresearchgate.net Recent studies have specifically measured hercynine content in widely consumed beverages like tea, coffee, beer, and wine. researchgate.netresearchgate.net Hercynine was found to be detectable and measurable in all analyzed beverage samples. researchgate.net

Hercynine Content in Selected Beverages researchgate.net

| Beverage Type | Variety/Mixture | Hercynine Concentration (ng/mg dry weight or nmol/L) |

| Tea | Black | 170.45 ± 7.84 ng/mg |

| Tea | White | 130.63 ± 8.79 ng/mg |

| Tea | Green | 71.62 ± 6.13 ng/mg and 47.43 ± 7.66 ng/mg |

| Coffee | 100% Arabica | 12.92 ± 1.01 ng/mg |

| Coffee | 50/50 Arabica/Robusta | 10.52 ± 0.38 ng/mg |

| Coffee | Decaffeinated | 8.59 ± 0.75 ng/mg |

| Wine | Red | 575.51 ± 62.60 nmol/L |

| Wine | White | 379.57 ± 238.15 nmol/L |

| Beer | Traditional | 679.24 ± 0.92 nmol/L |

| Beer | Gluten-free | 570.58 ± 0.88 nmol/L |

This data highlights the presence of hercynine in common dietary sources, suggesting it is regularly consumed as part of the diet. nih.govresearchgate.net

Ecological Interplay and Potential Transfer Mechanisms Across Trophic Levels

Hercynine's ecological significance is intrinsically linked to its role in the biosynthesis of ergothioneine, a potent antioxidant found in a wide range of organisms nih.govsigmaaldrich.com. Hercynine is synthesized by certain bacteria, specifically Actinomycetales, mycobacteria, and cyanobacteria, as well as by non-yeast fungi google.comnih.govsigmaaldrich.comgoogle.com. This restricted biosynthetic capability in certain microbes establishes the foundation for its distribution and potential transfer within ecosystems nih.gov.

The primary route for hercynine and subsequently ergothioneine to enter the food chain is through organisms that can synthesize it. Fungi, particularly mushrooms, are significant producers of ergothioneine, with hercynine as a direct precursor nih.govresearchgate.netmdpi.comgavinpublishers.com. This makes fungi a key entry point for these compounds into various food webs gavinpublishers.com.

Plants, unlike fungi and certain bacteria, are not known to synthesize hercynine or ergothioneine nih.govru.nlmdpi.com. However, they can acquire ergothioneine from the soil, primarily through symbiotic relationships with soil fungi, such as arbuscular mycorrhizal fungi (AMF) gavinpublishers.commdpi.comresearchgate.netresearchgate.net. This suggests a potential mechanism for the transfer of hercynine (as a precursor to ERG) or ERG itself from soil microbes to plants mdpi.comresearchgate.net. Research indicates that mycorrhizal inoculation can enhance the ergothioneine content in plant tissues, highlighting the importance of these fungal associations in facilitating the uptake of these compounds from the soil gavinpublishers.comresearchgate.net.

Animals, including humans, also lack the ability to synthesize hercynine or ergothioneine and obtain them primarily through their diet nih.govsigmaaldrich.comru.nlresearchgate.net. This dietary acquisition represents a significant transfer mechanism across trophic levels, where herbivores obtain the compounds by consuming plants or fungi, and carnivores obtain them by consuming herbivores nih.gov.

While ergothioneine is the more widely studied compound in terms of its accumulation and physiological effects in animals due to the presence of a specific transporter (OCTN1) nih.govsigmaaldrich.comresearchgate.net, hercynine has also been detected in animal tissues and biological specimens, including human blood, saliva, and urine researchgate.netgoogle.comresearchgate.netnih.gov. Hercynine is not only a precursor but also a potential oxidative metabolite of ergothioneine medchemexpress.comresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov. This suggests that hercynine can be present in organisms through direct dietary intake or as a product of ergothioneine metabolism medchemexpress.comresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov.

Research on the ecological roles of hercynine itself, independent of its role as an ERG precursor, is less extensive. However, as a betaine derivative of histidine, it could potentially play a role as an osmolyte in plants, contributing to cyto-protection and protein folding google.comgoogle.com. Betaine-type compounds are abundant in soil organic matter, further suggesting a potential ecological role in the soil environment google.comgoogle.com.

The transfer of hercynine and ergothioneine through trophic levels underscores the interconnectedness of ecosystems. Microbes in the soil initiate the synthesis, which is then transferred to plants via symbiotic relationships and subsequently moves up the food chain through herbivory and carnivory nih.govgavinpublishers.commdpi.comresearchgate.netresearchgate.net. The presence of hercynine in various organisms, either through biosynthesis or as a metabolite/dietary component, highlights its circulation within biological systems.

Detailed research findings on the quantitative transfer of hercynine specifically across different, well-defined trophic levels in various ecosystems are limited in the provided search results. However, the established biosynthetic pathways and the detection of hercynine and ergothioneine in producers (fungi, bacteria), intermediaries (plants), and consumers (animals) provide strong evidence for trophic transfer.

Table 1: Organisms Known to Synthesize Hercynine/Ergothioneine

| Organism Type | Examples | Biosynthesis Capability |

| Fungi | Agaricus bisporus, Neurospora crassa, Aspergillus fumigatus, Schizosaccharomyces pombe, Claviceps purpurea | Yes google.comnih.govsigmaaldrich.comgoogle.comresearchgate.netmdpi.comnih.govnih.govresearchgate.net |

| Bacteria | Actinomycetales, Mycobacteria (Mycobacterium tuberculosis), Cyanobacteria, Proteobacteria | Yes google.comnih.govsigmaaldrich.comgoogle.comresearchgate.netmdpi.comnih.govoup.commdpi.comacs.org |

| Plants | - | No nih.govru.nlmdpi.com |

| Animals (including humans) | - | No researchgate.netnih.govsigmaaldrich.comru.nlresearchgate.net |

Table 2: Detection of Hercynine in Biological Samples

| Biological Sample | Organism | Detection Status | Notes |

| Human red blood cells | Human | Detected | First time shown in 2014. google.comgoogle.comgoogle.com |

| Human saliva | Human | Detected | Highest concentration in whole blood. researchgate.netresearchgate.netnih.gov |

| Human urine | Human | Detected | Lower concentration than blood/saliva. researchgate.netresearchgate.netnih.gov |

| Human plasma | Human | Detected | Lower concentration than blood/saliva. researchgate.netresearchgate.net |

| Snakes | Animal | Detected | Found in some species. google.comgoogle.comgoogle.com |

| Mycobacterium species | Bacteria | Quantified | Quantified in various species. mdpi.comnih.gov |

| Beverages (Tea, Coffee, Beer, Wine) | - | Detectable/Measurable | Possible contributor to antioxidant activity of ERG. researchgate.netmdpi.com |

The ecological interplay of hercynine involves its production by specific microbial groups, its potential transfer to plants through symbiotic associations, and its entry into animal diets through the consumption of these organisms. While the direct ecological functions of hercynine itself require further investigation, its indispensable role as a precursor to the ecologically significant antioxidant ergothioneine underscores its importance in the biochemical cycles of various ecosystems.

Analytical Methodologies for Hercynine Detection and Quantification in Research

Advanced Extraction and Sample Preparation Techniques for Diverse Biological Matrices

Effective extraction and sample preparation are critical first steps in the analysis of Hercynine from complex biological matrices such as whole blood, plasma, saliva, urine, and plant tissues. The choice of technique depends heavily on the matrix and the downstream analytical method.

For the analysis of Hercynine in human whole blood, sample preparation has involved lysing red blood cells using hypotonic shock with cold water, followed by filtration to remove proteins and molecules above a certain molecular weight nih.govresearchgate.netnih.gov. This filtration step, often performed using microconcentrators at controlled temperatures, is crucial for obtaining a clear fluid suitable for subsequent analysis nih.govresearchgate.netnih.gov.

In some analytical workflows, particularly those employing mass spectrometry for detection, derivatization of Hercynine is performed to improve ionization efficiency and chromatographic behavior. Treatment with reagents such as diethylpyrocarbonate (DEPC) has been used to derivatize Hercynine in filtered biological fluids prior to LC-MS/MS analysis nih.govresearchgate.netnih.gov.

For plant tissues, solvent extraction, often utilizing methanol-water mixtures, is a common approach to isolate metabolites, including Hercynine. This can be followed by solid-phase extraction (SPE) to further purify the extract and remove interfering compounds . Advanced techniques such as enzyme-assisted and instant controlled pressure drop-assisted extractions are also being explored to enhance the release of compounds from matrices researchgate.net.

Chromatographic Separation Techniques for Hercynine Analysis

Chromatographic techniques are essential for separating Hercynine from other components in biological extracts, allowing for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of Hercynine. HPLC can be employed for purity assessments of Hercynine standards and for separating the compound from complex mixtures prior to detection jkchemical.comgoogle.com. Reversed-phase HPLC columns, such as C18 columns, are commonly utilized for the separation of Hercynine and its derivatives nih.govresearchgate.netnih.gov. Isocratic elution with a mobile phase containing a mixture of aqueous formic acid and an organic solvent like acetonitrile (B52724) has been reported for the chromatographic separation of derivatized Hercynine nih.govresearchgate.netnih.gov.

HPLC, often coupled with appropriate detectors, can be used for the quantification of Hercynine, particularly when sufficient amounts of the compound are present. Purity assessments of Hercynine standards are frequently performed using HPLC, with reported purities often exceeding 95% jkchemical.comsigmaaldrich.com.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) is considered an optimal technique for the high-sensitivity detection and quantification of Hercynine in complex biological matrices nih.govresearchgate.netnih.govresearchgate.netmdpi.comnih.gov. The coupling of LC's separation power with MS/MS's sensitivity and specificity allows for accurate measurement of Hercynine even at low concentrations.

LC-MS/MS methods for Hercynine often involve the separation of the analyte on a reversed-phase column followed by detection using tandem mass spectrometry in positive ion mode nih.govresearchgate.netnih.gov. Multiple Reaction Monitoring (MRM) is a typical acquisition mode for quantitative analysis, where specific precursor-product ion transitions are monitored. For derivatized Hercynine (e.g., carbethoxyhercynine), characteristic MRM transitions such as m/z 270.28→95 and for its deuterated internal standard (d3ERY), m/z 273.21→95 have been used nih.govresearchgate.netnih.gov. These transitions correspond to the fragmentation of the derivatized Hercynine molecule.

LC-MS/MS methods have demonstrated high sensitivity for Hercynine quantification in human whole blood, with reported limits of detection (LOD) as low as 10.30 nmol/L and limits of quantification (LOQ) of 31.21 nmol/L nih.govresearchgate.netnih.gov. These methods have also shown good reproducibility, with intraday and intermediate precision below 7% nih.govresearchgate.netnih.gov. The average Hercynine concentration in whole blood from healthy individuals has been determined using LC-MS/MS nih.govresearchgate.netnih.gov.

Capillary electrophoresis coupled to tandem mass spectrometry (CE-MS/MS) has also been explored for the qualitative and semiquantitative determination of Hercynine in biological specimens like urine, whole blood, plasma, and saliva, indicating its presence in these matrices with varying concentrations researchgate.netmdpi.comnih.govresearchgate.net.

Spectroscopic Characterization and Structural Elucidation Methods

Spectroscopic techniques play a vital role in confirming the structure of Hercynine and understanding its molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of organic molecules, including Hercynine rsc.orgresearchgate.net. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of atoms within the molecule, allowing for the confirmation of its predicted structure.

NMR spectroscopy is used to verify the structural integrity of synthesized or isolated Hercynine . Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) can be employed to assign signals to specific protons and carbons and to determine connectivity within the molecule rsc.orgresearchgate.net. While specific detailed NMR data for Hercynine were not extensively detailed in the search results, the principle of using NMR for structural confirmation of small organic molecules is well-established and mentioned in the context of Hercynine analysis windows.netru.nl.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass Spectrometry (MS) fragmentation pattern analysis is integral to the identification and quantification of Hercynine, particularly when using techniques like LC-MS/MS. When Hercynine molecules are ionized and then subjected to collision-induced dissociation (CID) in a mass spectrometer, they break apart into characteristic fragment ions researchgate.netgoogle.comfigshare.comrsc.org. The pattern of these fragment ions is unique to the molecule's structure and serves as a fingerprint for its identification.

In quantitative LC-MS/MS methods for Hercynine, specific fragmentation pathways are targeted and monitored as MRM transitions nih.govresearchgate.netnih.govresearchgate.net. For example, the transition from the protonated or derivatized Hercynine precursor ion to a specific product ion (e.g., m/z 270.28→95 for derivatized Hercynine) is monitored nih.govresearchgate.netnih.gov. The intensity of the product ion signal is proportional to the concentration of Hercynine in the sample. Analyzing the full MS/MS spectrum of Hercynine provides a more comprehensive understanding of its fragmentation pathways, which can be used for structural confirmation and to develop targeted analytical methods researchgate.netresearchgate.net.

The fragmentation patterns observed in MS/MS experiments provide corroborating evidence for the identity of Hercynine, complementing the information obtained from chromatographic separation and other spectroscopic techniques.

Capillary Electrophoresis Coupled to Tandem Mass Spectrometry (CE-MS/MS)

Capillary Electrophoresis coupled to tandem mass spectrometry (CE-MS/MS) has been utilized for the qualitative determination of hercynine in human biological specimens, including urine, whole blood, plasma, and saliva. researchgate.net CE offers advantages over liquid chromatography (LC) in certain applications, such as shorter analysis times, high resolution, and low sample and reagent volume requirements. mdpi.com It is particularly useful for analyzing polar and very similar compounds, including isomers, which can be challenging for traditional LC methods. mdpi.com While CE-MS/MS has been used for qualitative analysis of hercynine, attempts to improve its sensitivity for quantitative purposes, such as using field-amplified sample injection (FASI), have not always shown significant improvement compared to LC methods. nih.gov

Development and Validation of Quantitative Assays for Research Applications

The development and validation of quantitative assays for hercynine are essential for accurate research findings. A quantitative method using liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been developed for the determination of hercynine concentrations in human whole blood. nih.govresearchgate.netnih.gov This method involves sample preparation steps such as lysis of red blood cells and filtration. nih.govresearchgate.net Derivatization of hercynine, for instance, with diethylpyrocarbonate, can be employed before LC-MS/MS analysis to enhance detection. nih.govresearchgate.netnih.gov The derivatized hercynine can be separated on a C18 column using a mobile phase typically consisting of an aqueous formic acid solution and acetonitrile. nih.govresearchgate.netnih.gov Detection is often performed using multiple reaction monitoring (MRM) transitions specific to hercynine and its derivatives. nih.govresearchgate.netnih.gov

Validation of such quantitative methods involves assessing parameters like linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). For a developed LC-MS/MS method, good linearity has been observed within a specific concentration range, with a high coefficient of determination (r²). nih.govresearchgate.netnih.gov Precision, both intraday and intermediate, has been reported to be low, indicating good reproducibility. nih.govresearchgate.netnih.gov The LOD and LOQ are determined to establish the lowest concentrations that can be reliably detected and quantified. nih.govresearchgate.netnih.gov

An example of quantitative analysis using a validated LC-MS/MS method showed an average hercynine concentration of 178.5 ± 118.1 nmol/L in whole blood from a cohort of healthy male volunteers. nih.govresearchgate.netnih.gov This research finding provides valuable data on physiological hercynine levels.

Table 1: Performance Characteristics of a Quantitative LC-MS/MS Assay for Hercynine in Human Whole Blood nih.govresearchgate.netnih.gov

| Parameter | Value |

| Linearity Range | 35 – 1120 nmol/L |

| Coefficient of Determination (r²) | > 0.999 (average) |

| Intraday Precision (%RSD) | < 7% |

| Intermediate Precision (%RSD) | < 7% |

| Limit of Detection (LOD) | 10.30 nmol/L |

| Limit of Quantification (LOQ) | 31.21 nmol/L |

Utilization of Internal Standards and Reference Materials for Analytical Accuracy

The use of internal standards and reference materials is critical for ensuring the accuracy and reliability of analytical methods for hercynine quantification. Isotopically labeled internal standards, such as deuterated hercynine (d3-hercynine), are commonly used in MS-based methods like LC-MS/MS. nih.govnih.govresearchgate.net Internal standards help to compensate for variations that can occur during sample preparation, matrix effects, and instrument performance, thereby improving the accuracy of quantification. nih.gov

Reference materials, although not explicitly detailed for hercynine in the provided snippets beyond the use of standards for calibration, are generally important in analytical chemistry to ensure method traceability and comparability of results across different laboratories and studies. The development of domestic analytical standards is becoming increasingly important. researchgate.net

Synthetic Chemistry and Derivatization of Hercynine for Research Applications

Chemical Synthesis Approaches from L-Histidine

The conversion of L-histidine to hercynine involves the trimethylation of the α-amino group. Direct trimethylation of L-histidine has proven difficult due to the concomitant methylation of the imidazole (B134444) nucleus, which leads to the formation of a pentamethylated derivative. google.comgoogle.com To circumvent this, multi-step protocols have been developed to achieve selective synthesis.

The first successful and widely recognized chemical synthesis of L-hercynine from L-histidine was reported by Melville and his team in 1968. google.comgoogle.com This two-step process has become a foundational method in the field.

The protocol involves:

Reductive methylation of L-histidine to form the intermediate, L-N,N'-dimethyl-histidine. google.comgoogle.com

Quaternization of the dimethylated intermediate to yield L-hercynine. google.comgoogle.com

The initial and crucial step in Melville's synthesis is the selective dimethylation of the α-amino group of L-histidine without affecting the imidazole ring. This is achieved through reductive methylation.

The original Melville method utilizes formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. google.comgoogle.com This reaction specifically targets the primary amine, converting it to a tertiary amine. Following the reaction, the L-N,N'-dimethyl-histidine intermediate is obtained through recrystallization from organic solvents with a reported yield of 82%. google.comgoogle.com

Modified procedures have also been employed, for instance, using sodium cyanoborohydride (NaCNBH₃) as the reducing agent along with formaldehyde. semanticscholar.org This approach avoids the use of hydrogen gas and a metal catalyst. In one such modified synthesis, histidine methyl ester dihydrochloride (B599025) was used as the starting material, which was then dimethylated using NaCNBH₃ and formaldehyde, yielding N,N-dimethyl histidine methyl ester. semanticscholar.org

The final step in the synthesis is the quaternization of the α-amino group of the L-N,N'-dimethyl-histidine intermediate to form the trimethylammonium group characteristic of hercynine. google.com

This transformation is typically accomplished by methylation using an agent such as methyl iodide (MeI). google.comgoogle.com The reaction is carried out in a polar solvent like methanol (B129727) at a controlled alkaline pH, generally around 9, which can be adjusted with ammonium (B1175870) hydroxide. google.comgoogle.com The reaction proceeds overnight at room temperature. After treatment and purification, this step yields L-hercynine with a high yield of 89%. google.comgoogle.com

Table 1: Overview of Hercynine Synthesis via Melville's Method

| Step | Reaction Type | Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|---|

| 1 | Reductive Methylation | L-Histidine | Formaldehyde, Pd/C, H₂ | L-N,N'-Dimethyl-histidine | 82% google.comgoogle.com |

| 2 | Quaternization | L-N,N'-Dimethyl-histidine | Methyl iodide (MeI), NH₄OH | L-Hercynine | 89% google.comgoogle.com |

| Overall | Two-Step Synthesis | L-Histidine | L-Hercynine | ~73% google.comgoogle.com |

Purification Techniques for Synthetic Hercynine in Laboratory Settings

Obtaining pure L-hercynine from the reaction mixture is challenging due to the presence of inorganic salts and other byproducts. google.com Simple recrystallization is often ineffective in the presence of significant salt quantities. google.com Therefore, specialized techniques are required to isolate the final product to a high degree of purity.

Ion exchange chromatography is a powerful and commonly used method for the purification of charged molecules like hercynine. iajps.comnih.gov This technique separates molecules based on their net charge and affinity for a charged stationary phase (the ion exchange resin). iajps.com

In the context of hercynine synthesis, this method is highly effective for removing unreacted precursors, byproducts, and salts. google.com Following the quaternization step in Melville's synthesis, the crude product is purified on an ion exchange column to yield highly pure L-hercynine. google.com While this method provides excellent purity, it has limitations for large-scale production, as it would require considerable quantities of resin that would need to be disposed of in accordance with environmental regulations. google.com For instance, producing one kilogram of pure hercynine could necessitate over 13 kg of ion exchange resins. google.com

Electrodialysis has emerged as a promising alternative to ion exchange chromatography for the purification of hercynine, particularly on a larger scale. google.comgoogle.com This technique uses an electric potential to drive the movement of ions across ion-exchange membranes, effectively separating ionic impurities from the desired product. ck12.orgagec.co.jp

The process involves placing the crude reaction mixture in a cell containing alternating cation and anion-exchange membranes. ck12.org When an electric field is applied, the inorganic salts (e.g., ammonium iodide and chloride from the synthesis) migrate through the membranes into a concentrate stream, while the organic product, hercynine, is retained in a separate, now purified (diluate), stream. google.comnasa.gov This method avoids the use of large volumes of resins and is feasible in non-toxic solvents like water or water-alcohol mixtures, making it an economically and environmentally advantageous choice for industrial applications. google.com The process is typically conducted on a reaction medium adjusted to a pH between 8.5 and 9.5. google.com

Table 2: Comparison of Hercynine Purification Techniques

| Feature | Ion Exchange Chromatography | Electrodialysis |

|---|---|---|

| Principle | Separation based on affinity to a charged resin. iajps.com | Separation of ions using an electric field and ion-exchange membranes. ck12.org |

| Primary Use | High-purity isolation in laboratory settings. google.comgoogle.com | Separation of organic products from inorganic salts, suitable for larger scales. google.comgoogle.com |

| Advantages | Achieves very high product purity. google.com | Economical, avoids large volumes of resin, environmentally friendly. google.com |

| Disadvantages | Costly and generates significant waste at an industrial scale. google.com | Requires specialized equipment. |

| Typical Stage of Use | Final purification step after synthesis. google.com | Desalting of the reaction medium before final recrystallization. google.com |

Recrystallization for Enhanced Purity

Recrystallization is a pivotal technique for the purification of solid organic compounds, including hercynine, leveraging differences in solubility between the desired compound and impurities within a selected solvent system. libretexts.orgresearchgate.net The fundamental principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. wisc.edu As the temperature decreases, the solubility of the hercynine reduces, leading to the formation of purified crystals, while the impurities, ideally, remain dissolved in the solvent (mother liquor). wisc.eduyoutube.com

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve hercynine sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures. researchgate.netmt.com Conversely, the impurities should either be highly soluble at all temperatures or completely insoluble, allowing for their removal via filtration. youtube.com For hercynine, various polar solvents and solvent mixtures have been utilized. google.comutoledo.edu

A common challenge in the purification of hercynine is its synthesis often results in a crude product containing significant amounts of inorganic salts. google.com The presence of these salts can render traditional recrystallization methods ineffective or entirely unusable. google.comgoogle.com To overcome this, a preliminary purification step, such as electrodialysis, can be employed to separate the organic hercynine from the inorganic salts before proceeding with recrystallization. google.comgoogle.com Following desalting, recrystallization can effectively remove remaining organic impurities. google.com

Specific solvent systems reported for the recrystallization of hercynine include mixtures of polar solvents. For instance, a mixture of methanol and ethyl acetate (B1210297) has been successfully used to yield hercynine as a white powder. google.com Another effective system involves dissolving hercynine in methanol and inducing crystallization by the addition of ether. utoledo.edu The rate of cooling can influence the size and purity of the resulting crystals; slow cooling generally promotes the formation of larger, purer crystals. researchgate.netwisc.edu

| Solvent System | Application Notes | Reference(s) |

| Methanol / Ethyl Acetate | Used after electrodialysis to remove inorganic salts. Yields L-hercynine as a white powder after filtration and drying. | google.com |

| Methanol / Ether | Effective for crystallizing the free base form of hercynine. Crystals are typically washed with ether and dried. | utoledo.edu |

| Water / Alcohol (e.g., Propanol) | Mentioned as a potential non-toxic solvent mixture for large-scale, environmentally conscious processes. | google.com |

The purity of the recrystallized hercynine is typically verified through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). researchgate.netgoogle.com Melting point determination can also serve as an indicator of purity, with a sharp, defined melting range close to the literature value suggesting a high degree of purity. libretexts.orgyoutube.com

Synthesis of Isotopically Labeled Hercynine for Metabolic Tracer Studies (e.g., Hercynine-d3)

Isotopically labeled compounds are indispensable tools in metabolic research, allowing scientists to trace the journey of molecules through complex biochemical pathways. nih.govnih.gov The synthesis of hercynine labeled with stable isotopes, such as deuterium (B1214612) (²H or D), provides a powerful tracer for investigating its role as a precursor in the biosynthesis of other important metabolites, notably ergothioneine (B1671048). rsc.orgrsc.org By introducing a "heavy" version of hercynine into a biological system, researchers can use mass spectrometry (MS) to distinguish the labeled compound and its downstream products from their naturally abundant, unlabeled counterparts. nih.gov

Hercynine-d3 (B1160959) (where three hydrogen atoms are replaced by deuterium) is a commonly synthesized isotopologue for these studies. rsc.orgusbio.net The deuterium atoms are typically introduced on the N-trimethyl group. The synthesis can be achieved by reacting L-histidine with a trideuterated methylating agent. google.com This approach allows for the creation of hercynine-d9 as well. google.com

Key Research Applications:

Elucidating Biosynthetic Pathways: Labeled hercynine has been instrumental in confirming its role as an intermediate in the ergothioneine biosynthetic pathway. In studies using cell-free extracts from Mycobacterium smegmatis, chemically synthesized hercynine-d3 was enzymatically converted into ergothioneine-d3 (B12416359) (ESH-d3). rsc.orgrsc.org The detection of the mass shift in the final product by High-Resolution Mass Spectrometry (HRMS) provided direct evidence that the intact hercynine molecule is incorporated into ergothioneine. rsc.org

Metabolic Flux Analysis: By monitoring the rate of incorporation of the isotopic label from hercynine into ergothioneine over time, researchers can quantify the flux through this specific metabolic route. nih.gov This provides insights into the regulation and efficiency of the enzymatic steps involved.

Investigating Enzyme Mechanisms: Stable isotope tracers can help elucidate the mechanisms of enzymes involved in hercynine metabolism. The kinetic isotope effect, where the presence of a heavier isotope can slow down a reaction rate, can provide clues about bond-breaking steps in an enzyme's catalytic cycle. escholarship.org

The use of deuterated hercynine offers a non-radioactive, stable alternative for tracer studies, enhancing the safety and feasibility of metabolic investigations in various biological systems. nih.gov

| Isotopically Labeled Hercynine | Molecular Formula | Application | Key Finding | Reference(s) |

| Hercynine-d3 | C₉H₁₂D₃N₃O₂ | Metabolic tracer for ergothioneine biosynthesis | Enzymatically transformed into ergothioneine-d3 by M. smegmatis enzymes, confirming its precursor role. | rsc.orgrsc.orgusbio.net |

| Hercynine-d9 | Not specified | Potential for metabolic studies | Can be prepared from L-histidine using a trideuterated methylating agent. | google.comgoogle.com |

| Hercynine-¹⁴C (doubly labeled) | Not specified | Metabolic tracer for ergothioneine biosynthesis in Neurospora crassa | Demonstrated that the intact hercynine molecule is incorporated into ergothioneine without preferential loss of isotope. | utoledo.edu |

Enzymatic Synthesis and Biocatalytic Approaches for Hercynine Production

The natural production of hercynine in various microorganisms offers a blueprint for enzymatic and biocatalytic synthesis strategies. These approaches are often favored over chemical synthesis due to their high specificity, milder reaction conditions, and potential for being more environmentally sustainable. The core of this biological process is the trimethylation of the α-amino group of L-histidine. nih.govasm.org

The key enzyme responsible for this conversion is a methyltransferase that utilizes S-adenosylmethionine (SAM) as the methyl group donor. asm.orgmdpi.com While the end product is the same, the specific enzymes involved can differ between organisms, primarily between bacteria and fungi.

Bacterial Synthesis: In bacteria such as Mycobacterium smegmatis, hercynine synthesis is the initial step in the multi-enzyme ergothioneine (EGT) pathway. nih.govnih.gov The enzyme EgtD , a SAM-dependent histidine methyltransferase, catalyzes the transfer of three methyl groups from three molecules of SAM to the α-amino group of L-histidine to form hercynine. rsc.orgnih.gov

Fungal Synthesis: In fungi, including the model organism Neurospora crassa and the edible mushroom Lentinula edodes, a different enzyme, Egt1 , is responsible for hercynine synthesis. nih.govasm.orgmdpi.com Egt1 is a bifunctional enzyme that not only catalyzes the Nα-trimethylation of L-histidine to produce hercynine but is also involved in the subsequent step of the ergothioneine pathway. mdpi.comacs.org Cell-free extracts from N. crassa have been shown to effectively convert L-histidine, as well as the partially methylated intermediates α-N-methyl-L-histidine and α-N,N-dimethyl-L-histidine, into hercynine, with the reaction being dependent on the addition of SAM. asm.org

Anaerobic Pathways: A distinct anaerobic pathway for ergothioneine synthesis has been identified in bacteria like Chlorobium limicola. In this pathway, the enzyme EanA acts as the methyltransferase to convert histidine to hercynine. nih.gov

These naturally occurring enzymes represent valuable biocatalysts for the in vitro or whole-cell production of hercynine from L-histidine. By harnessing these enzymes, it is possible to develop fermentation-based or cell-free enzymatic systems for efficient hercynine production.

| Organism Type | Key Enzyme(s) | Substrates | Pathway | Reference(s) |

| Bacteria (e.g., Mycobacterium smegmatis) | EgtD (Methyltransferase) | L-Histidine, S-adenosylmethionine (SAM) | Aerobic Ergothioneine Biosynthesis | rsc.orgnih.gov |

| Fungi (e.g., Neurospora crassa, Lentinula edodes) | Egt1 (Bifunctional Methyltransferase/Sulfoxide (B87167) synthase) | L-Histidine, S-adenosylmethionine (SAM) | Ergothioneine Biosynthesis | nih.govasm.orgmdpi.com |

| Anaerobic Bacteria (e.g., Chlorobium limicola) | EanA (Methyltransferase) | L-Histidine, S-adenosylmethionine (SAM) | Anaerobic Ergothioneine Biosynthesis | nih.gov |

Future Directions and Emerging Research Avenues for Hercynine

Elucidation of Undiscovered Biosynthetic Enzymes and Complex Regulatory Networks

The biosynthesis of hercynine from L-histidine is the initial, committed step in the production of ergothioneine (B1671048) in various microorganisms, including bacteria and fungi. nih.govnih.gov This transformation is catalyzed by a methyltransferase that sequentially adds three methyl groups from S-adenosyl-L-methionine (SAM) to the α-amino group of histidine. researchgate.netuniprot.org In mycobacteria, this enzyme is known as EgtD, while in fungi like Neurospora crassa, a single bifunctional enzyme, Egt1, performs both the initial methylation of histidine to hercynine and the subsequent sulfoxidation step. nih.govuniprot.orgresearchgate.net

Future research is poised to uncover novel enzymatic players and regulatory mechanisms governing hercynine synthesis. While the aerobic pathways are relatively well-characterized, the recent discovery of an anaerobic biosynthetic pathway for ergothioneine in Chlorobium limicola highlights the potential for discovering new enzymes. mdpi.commdpi.com In this anaerobic pathway, the enzyme EanA, a histidine-specific methyltransferase, converts histidine to hercynine. researchgate.netnih.gov The existence of such alternative pathways suggests that our understanding of hercynine biosynthesis is far from complete.

A key area of investigation will be the intricate regulatory networks that control the expression and activity of hercynine-producing enzymes. Studies on Mycobacterium smegmatis have shown that the production of ergothioneine, and by extension hercynine, is an energetically expensive process, implying that its synthesis is likely tightly regulated to prevent metabolic stress. ubc.ca Research into the kinetic and thermodynamic properties of EgtD from M. smegmatis has revealed that hercynine itself can act as a feedback inhibitor of EgtD activity when present in excess, representing a negative feedback loop to control ergothioneine levels. researchgate.net Further exploration of transcriptional regulators, such as two-component systems and serine/threonine protein kinases, will be crucial to understanding how environmental cues trigger the upregulation of hercynine biosynthesis. ubc.ca

Table 1: Key Enzymes in Hercynine Biosynthesis

| Enzyme | Organism | Function | Pathway |

| EgtD | Mycobacterium smegmatis | Catalyzes the Nα-trimethylation of histidine to form hercynine. researchgate.netresearchgate.netpdbj.org | Aerobic |

| Egt1 | Neurospora crassa | A bifunctional enzyme that catalyzes both the methylation of histidine to hercynine and its subsequent sulfoxidation. nih.govuniprot.orgbiorxiv.org | Aerobic |

| EanA | Chlorobium limicola | A histidine-specific methyltransferase that converts histidine to hercynine. researchgate.netmdpi.comnih.gov | Anaerobic |

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Hercynine Analysis

The accurate detection and quantification of hercynine in complex biological samples are paramount for understanding its metabolic fate and physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a robust method for this purpose. benchchem.comnih.gov A developed LC-MS/MS method demonstrated good linearity and precision for quantifying hercynine in human whole blood, with a limit of detection of 10.30 nmol/L and a limit of quantification of 31.21 nmol/L. benchchem.comnih.gov This technique allows for the sensitive and specific measurement of hercynine, even at the low concentrations typically found in biological systems. nih.gov

Emerging analytical techniques promise to provide even deeper insights into the spatial and temporal dynamics of hercynine within cells and tissues. Advanced spectroscopic methods, such as two-dimensional nuclear magnetic resonance (2D NMR) and surface-enhanced Raman spectroscopy (SERS), offer powerful tools for detailed structural elucidation and sensitive detection. numberanalytics.com

Mass spectrometry imaging (MSI), particularly desorption electrospray ionization (DESI-MSI), is a powerful technique for visualizing the in situ distribution of metabolites in biological tissues without the need for labeling. plos.orgresearchgate.net This has been successfully applied to map the distribution of various alkaloids in plant seedlings and could be adapted for hercynine. plos.orgresearchgate.net By providing spatial information, MSI could reveal specific tissues or cellular compartments where hercynine accumulates, offering clues to its localized functions. The integration of MSI with other techniques, such as RNA-seq, could further correlate the metabolic flux of hercynine with the expression of relevant enzymes. benchchem.com

Table 2: Analytical Techniques for Hercynine Detection

| Technique | Application | Key Findings/Advantages |

| LC-MS/MS | Quantification in biological fluids. benchchem.comnih.gov | High sensitivity and specificity; established methods for human blood analysis. nih.gov |

| UPLC-Q-TOF-MS | Identification and fragmentation analysis. researchgate.net | Provides accurate mass data for parent and product ions, confirming molecular identity. researchgate.net |

| DESI-MSI | In situ imaging in tissues. plos.orgresearchgate.net | Visualizes spatial distribution without labeling, revealing localization in specific tissues or cells. plos.org |

Biotechnological Exploitation in Microbial Engineering for Enhanced Hercynine Production

Strategies for boosting hercynine production in microbial cell factories include:

Overexpression of Biosynthetic Genes: Introducing multiple copies of the genes encoding hercynine-producing enzymes, such as egtD or eanA, can significantly increase the metabolic flux towards hercynine. biorxiv.orggoogle.com

Enhancing Precursor Supply: The biosynthesis of hercynine requires the amino acid histidine and the methyl donor S-adenosyl-L-methionine (SAM). mdpi.comnih.gov Engineering the host organism to overproduce these precursors is a key strategy. For instance, co-expressing a SAM synthetase gene can enhance the activity of the methyltransferase EgtD. google.com

Pathway Optimization and Host Selection: Different microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, are being engineered for ergothioneine production. biorxiv.orgacs.org The choice of host and the specific combination of biosynthetic genes from different organisms can have a significant impact on production levels. frontiersin.orgresearchgate.net For example, integrating ergothioneine biosynthetic genes into a cysteine-hyperproducing E. coli strain has been shown to be an effective strategy. researchgate.net